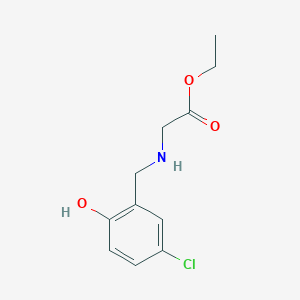
Ethyl (5-chloro-2-hydroxybenzyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-chloro-2-hydroxybenzyl)glycinate is an organic compound that belongs to the class of glycinates It is characterized by the presence of a 5-chloro-2-hydroxybenzyl group attached to an ethyl glycinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-chloro-2-hydroxybenzyl)glycinate typically involves the reaction of 5-chloro-2-hydroxybenzyl chloride with ethyl glycinate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The base, such as sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
Ethyl (5-chloro-2-hydroxybenzyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like ammonia or sodium thiolate can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxyacetophenone.
Reduction: Formation of 5-chloro-2-hydroxybenzyl alcohol or 5-chloro-2-hydroxybenzene.
Substitution: Formation of 5-amino-2-hydroxybenzyl glycinate or 5-thio-2-hydroxybenzyl glycinate.
科学的研究の応用
Ethyl (5-chloro-2-hydroxybenzyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethyl (5-chloro-2-hydroxybenzyl)glycinate involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to the modulation of biochemical pathways. For instance, it may act as an inhibitor of oxidative stress-related enzymes, thereby exhibiting antioxidant properties.
類似化合物との比較
Similar Compounds
- Ethyl (5-chloro-2-hydroxyphenyl)glycinate
- Ethyl (5-chloro-2-hydroxybenzyl)alaninate
- Ethyl (5-chloro-2-hydroxybenzyl)valinate
Uniqueness
Ethyl (5-chloro-2-hydroxybenzyl)glycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-chloro-2-hydroxybenzyl group enhances its reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
ethyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14ClNO3/c1-2-16-11(15)7-13-6-8-5-9(12)3-4-10(8)14/h3-5,13-14H,2,6-7H2,1H3 |
InChIキー |
KNEKGZCEGGIFHH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















